5-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide
Description
The compound 5-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide (hereafter referred to as the target compound) is a benzamide derivative featuring a thiazole ring substituted with a 4-chlorophenyl group at position 2. Its structure includes:
- A nitro group at position 2 of the benzamide core.
- A chlorine atom at position 5 of the benzamide.
- A thiazole ring linked to the amide nitrogen, with a 4-chlorophenyl substituent at position 4 of the thiazole.
Properties
IUPAC Name |
5-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2N3O3S/c17-10-3-1-9(2-4-10)13-8-25-16(19-13)20-15(22)12-7-11(18)5-6-14(12)21(23)24/h1-8H,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDLVXBOMBDINL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-amino-4-(4-chlorophenyl)thiazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then nitrated using a nitrating agent such as nitric acid to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction: 5-amino-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential cellular processes, ultimately resulting in cell death. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes structural analogs of the target compound, highlighting substituent variations and their implications:
Pharmacological and Biochemical Implications
- Nitro Group vs. In contrast, the hydroxy analog () may exhibit weaker enzyme inhibition due to reduced electron withdrawal.
- Thiazole vs. Thiadiazole : Replacement of the thiazole ring with a thiadiazole (e.g., ) introduces additional nitrogen atoms, altering electronic distribution and solubility. Thiadiazoles are often associated with improved metabolic stability but may reduce bioavailability.
- Conversely, fluoro substitutions () balance hydrophobicity with electronic effects.
Physicochemical Properties
- Crystallography: The target compound’s nitro group participates in non-classical hydrogen bonds (e.g., C–H⋯O interactions), stabilizing its crystal lattice . Analogs with hydroxy groups () form classical N–H⋯N hydrogen bonds, leading to dimeric structures.
- Solubility : The nitro group reduces aqueous solubility compared to hydroxy or methoxy analogs, which may require formulation adjustments for drug delivery.
Biological Activity
5-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including antidiabetic, antibacterial, and enzyme inhibitory activities, supported by data tables and relevant case studies.
- Molecular Formula : C13H10ClN3O2S
- Molecular Weight : 295.75 g/mol
- CAS Number : 79340-16-2
Antidiabetic Activity
Recent studies have highlighted the potential of nitrobenzamide derivatives in managing diabetes. For instance, derivatives similar to 5-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide have shown promising results as inhibitors of α-glucosidase and α-amylase enzymes.
Table 1: Inhibitory Activity against α-Glucosidase
| Compound | IC50 (μM) | Reference |
|---|---|---|
| 5-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide | TBD | Current Study |
| Acarbose | 39.48 | |
| Compound 5o | 10.75 |
The structure-activity relationship (SAR) indicates that the presence of electron-withdrawing groups like the nitro group enhances inhibitory activity against these enzymes, which is critical for controlling postprandial blood sugar levels.
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Similar thiazole derivatives have demonstrated moderate to strong activity against various bacterial strains.
Table 2: Antibacterial Activity
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Salmonella typhi | 15 | |
| Bacillus subtilis | 18 | |
| Escherichia coli | 10 |
These findings suggest that 5-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide could be a candidate for developing new antibacterial agents.
Enzyme Inhibition
In addition to its antidiabetic and antibacterial properties, the compound has been investigated for its potential as an enzyme inhibitor. Specific focus has been on acetylcholinesterase (AChE) and urease inhibition.
Table 3: Enzyme Inhibition Activity
| Compound | AChE IC50 (μM) | Urease IC50 (μM) | Reference |
|---|---|---|---|
| 5-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide | TBD | TBD | Current Study |
| Standard | 25 | 30 |
The inhibition of AChE is particularly significant in the context of neurodegenerative diseases like Alzheimer's.
Case Studies and Research Findings
- Antidiabetic Studies : A study conducted on a series of nitrobenzamide derivatives demonstrated that modifications in the substituents significantly affected their biological activity. The most active compound exhibited an IC50 value of 10.75 μM against α-glucosidase, suggesting that similar modifications could enhance the efficacy of our compound .
- Antibacterial Screening : In a comparative study, compounds with thiazole rings showed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The incorporation of chlorine atoms was found to increase activity due to enhanced lipophilicity and interaction with bacterial membranes .
- Enzyme Interaction Studies : Docking studies revealed that the compound forms strong hydrogen bonds with key residues in the active sites of AChE and urease, indicating a potential mechanism for its inhibitory effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
